(2,5-Dihydrofuran-2-yl)methanol
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Overview
Description
(2,5-Dihydrofuran-2-yl)methanol is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring that is partially hydrogenated, with a hydroxymethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,5-Dihydrofuran-2-yl)methanol can be synthesized through several methodsAnother method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring, followed by functionalization to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural or furfuryl alcohol, followed by selective oxidation or reduction steps to achieve the desired product. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dihydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield fully saturated alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dihydrofuran-2-carboxylic acid.
Reduction: Formation of 2,5-dihydrofuran-2-ylmethanol.
Substitution: Formation of various substituted furans.
Scientific Research Applications
(2,5-Dihydrofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of (2,5-Dihydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Furan: A fully unsaturated analog with different reactivity.
Tetrahydrofuran: A fully saturated analog with distinct physical and chemical properties.
2,5-Dimethylfuran: A methyl-substituted analog with unique applications in biofuels.
Uniqueness: (2,5-Dihydrofuran-2-yl)methanol stands out due to its partially hydrogenated furan ring and the presence of a hydroxymethyl group, which imparts unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
2,5-dihydrofuran-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLAVOQIMXATHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587894 |
Source
|
Record name | (2,5-Dihydrofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63493-94-7 |
Source
|
Record name | (2,5-Dihydrofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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